molecular formula C13H13Cl2N3 B1463429 5-(naphthalen-2-yl)-1H-pyrazol-3-amine dihydrochloride CAS No. 1325657-21-3

5-(naphthalen-2-yl)-1H-pyrazol-3-amine dihydrochloride

Cat. No. B1463429
CAS RN: 1325657-21-3
M. Wt: 282.17 g/mol
InChI Key: IWESHKFECNFCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene is a class of arenes, consisting of two ortho-fused benzene rings . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Amine is a functional group that contain a basic nitrogen atom with a lone pair. Dihydrochloride indicates that the compound forms a salt with two hydrochloric acid molecules .


Synthesis Analysis

The synthesis of naphthalene derivatives often involves the fusion of two benzene rings. Naphthalene is produced by distillation and fractionation of petroleum or coal tar . The synthesis of pyrazole derivatives often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. The exact synthesis process for your specific compound would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of a compound like “5-(naphthalen-2-yl)-1H-pyrazol-3-amine dihydrochloride” would likely involve a naphthalene ring structure attached to a pyrazole ring via a carbon atom. The amine group would be attached to the pyrazole ring. The exact structure would depend on the specific locations of these attachments .


Chemical Reactions Analysis

The chemical reactions involving naphthalene derivatives can be quite diverse, depending on the specific functional groups present in the molecule. Naphthalene itself is reactive and forms numerous derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Factors like solubility, melting point, boiling point, and reactivity would be influenced by the specific functional groups present in the molecule .

Scientific Research Applications

  • Microwave Assisted Synthesis and Toxicity Evaluation : A study conducted by Jasril et al. (2019) explored the synthesis of pyrazoline analogues, including compounds similar to 5-(naphthalen-2-yl)-1H-pyrazol-3-amine, through microwave-assisted intermolecular cyclization. They also evaluated the toxicity and antioxidant activities of these compounds, finding variations in their toxicological profiles and antioxidant capacities (Jasril et al., 2019).

  • Antimicrobial and Anti-Proliferative Activities : Mansour et al. (2020) synthesized derivatives of 5-(naphthalen-2-yl)-1H-pyrazol-3-amine linked to benzo[1,3]dioxole moiety. These compounds exhibited significant antimicrobial and anti-proliferative activities, suggesting their potential in therapeutic applications, especially against certain cancer cell lines (Mansour et al., 2020).

  • Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase : Vah et al. (2022) conducted a study on the synthesis of pyrazole derivatives, including 1-(naphthalene-2-yl)-1H-pyrazol-3-amine, and evaluated them as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase. This enzyme is crucial in the biosynthesis of pyrimidines in Plasmodium falciparum, the causative agent of malaria (Vah et al., 2022).

  • σ(1) Receptor Antagonists and Neurogenic Pain : Díaz et al. (2012) synthesized a series of 1-arylpyrazoles, including a compound similar to 5-(naphthalen-2-yl)-1H-pyrazol-3-amine, as potent σ(1) receptor antagonists. The study highlighted the potential of these compounds in treating neurogenic pain, showcasing their relevance in neuropharmacology (Díaz et al., 2012).

  • Anticonvulsant Agents : A study by Bhandari et al. (2013) synthesized new 2-pyrazoline derivatives, closely related to 5-(naphthalen-2-yl)-1H-pyrazol-3-amine, and evaluated them as potential anticonvulsant agents. The results indicated significant activity in the maximal electroshock seizure and pentylenetetrazole tests (Bhandari et al., 2013).

Safety and Hazards

The safety and hazards associated with a compound like “5-(naphthalen-2-yl)-1H-pyrazol-3-amine dihydrochloride” would depend on its specific properties. Some naphthalene derivatives are known to be hazardous and can cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

5-naphthalen-2-yl-1H-pyrazol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3.2ClH/c14-13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11;;/h1-8H,(H3,14,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWESHKFECNFCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=NN3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(naphthalen-2-yl)-1H-pyrazol-3-amine dihydrochloride
Reactant of Route 2
5-(naphthalen-2-yl)-1H-pyrazol-3-amine dihydrochloride
Reactant of Route 3
5-(naphthalen-2-yl)-1H-pyrazol-3-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
5-(naphthalen-2-yl)-1H-pyrazol-3-amine dihydrochloride
Reactant of Route 5
5-(naphthalen-2-yl)-1H-pyrazol-3-amine dihydrochloride
Reactant of Route 6
5-(naphthalen-2-yl)-1H-pyrazol-3-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.